molecular formula C23H20N6O2S B11270160 N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide

N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide

Cat. No.: B11270160
M. Wt: 444.5 g/mol
InChI Key: VIKGCQGVKBHMJN-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide is a complex organic compound that features a unique structure combining a methoxybenzyl group, a phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin moiety, and a sulfanylacetamide group

Preparation Methods

The synthesis of N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This can be achieved through a substitution reaction using phenyl halides or phenylboronic acids.

    Attachment of the methoxybenzyl group: This step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base.

    Formation of the sulfanylacetamide group: This can be done by reacting the intermediate with thioacetic acid followed by amidation.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structural features may impart interesting properties to materials, such as enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide include other pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin derivatives These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O2S/c1-31-18-9-7-16(8-10-18)14-24-21(30)15-32-23-26-25-22-20-13-19(17-5-3-2-4-6-17)27-29(20)12-11-28(22)23/h2-13H,14-15H2,1H3,(H,24,30)

InChI Key

VIKGCQGVKBHMJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5

Origin of Product

United States

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